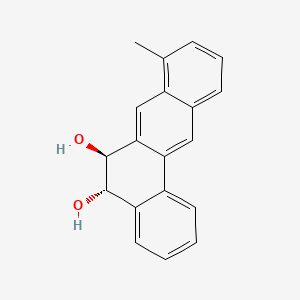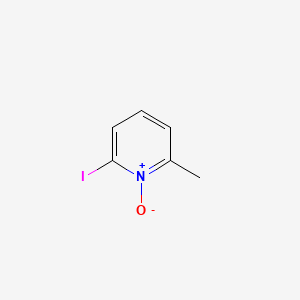
2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-6-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6IN It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and the 2-position is substituted with an iodine atom while the 6-position has a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylpyridine 1-oxide typically involves the iodination of 6-methylpyridine followed by oxidation. One common method is the reaction of 6-methylpyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
On an industrial scale, the production of 2-Iodo-6-methylpyridine 1-oxide can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may involve the use of automated systems to control the addition of reagents and maintain the desired reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-6-methylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the iodine atom or reduce the N-oxide to the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or Grignard reagents.
Major Products Formed
Oxidation: Products may include 2-iodo-6-methylpyridine-3,4-diol or other oxidized derivatives.
Reduction: Products include 2-amino-6-methylpyridine or 6-methylpyridine.
Substitution: Products vary depending on the nucleophile used, such as 2-azido-6-methylpyridine or 2-thio-6-methylpyridine.
Wissenschaftliche Forschungsanwendungen
2-Iodo-6-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Iodo-6-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and N-oxide group can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and redox reactions. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to changes in biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure with a bromine atom instead of iodine.
2-Chloro-6-methylpyridine: Contains a chlorine atom at the 2-position.
6-Methylpyridine N-oxide: Lacks the iodine substitution but has the N-oxide group.
Uniqueness
2-Iodo-6-methylpyridine 1-oxide is unique due to the presence of both the iodine atom and the N-oxide group. This combination imparts distinct chemical reactivity and potential for diverse applications. The iodine atom provides a site for further functionalization, while the N-oxide group enhances the compound’s solubility and reactivity in various chemical environments.
Eigenschaften
CAS-Nummer |
91668-87-0 |
|---|---|
Molekularformel |
C6H6INO |
Molekulargewicht |
235.02 g/mol |
IUPAC-Name |
2-iodo-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6INO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 |
InChI-Schlüssel |
SRKXGHFNMWAFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)I)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


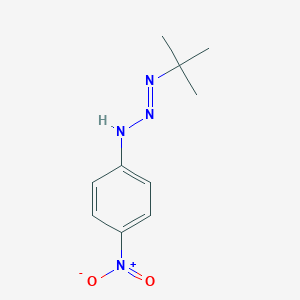
![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
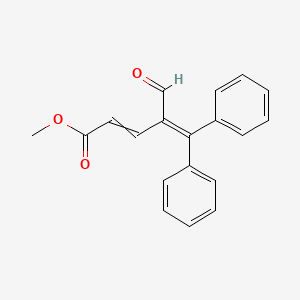
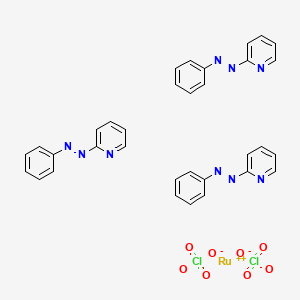
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)

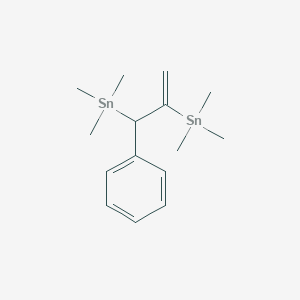
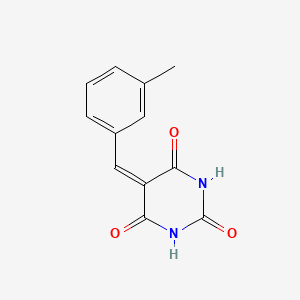
![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/structure/B14354343.png)
![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
